molecular formula C6H6ClNO3S B8568944 2-Chlorosulphanilic acid

2-Chlorosulphanilic acid

Cat. No. B8568944
M. Wt: 207.64 g/mol
InChI Key: YPECXEWEXWBMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03933829

Procedure details

A mixture of 31.5 grams of 3-chloronitrobenzene, 450 milliliters of 5N-sodium sulphite solution and 500 milliliters of 2N sodium hydroxide solution was refluxed with stirring for 90 minutes, acidified with concentrated hydrochloric acid, and refluxed for 1 hour. On cooling and diluting with water a solid crystallised out which was filtered and washed with water to give 9.9 grams of 2-chlorosulphanilic acid.
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:8]([O-])=O)[CH:5]=[CH:6][CH:7]=1.[S:11]([O-:14])([O-:13])=[O:12].[Na+].[Na+].[OH-].[Na+].Cl>O>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:8])[CH:5]=[CH:6][C:7]=1[S:11]([OH:14])(=[O:13])=[O:12] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
31.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
crystallised out which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC1=C(S(=O)(=O)O)C=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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